WRW4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

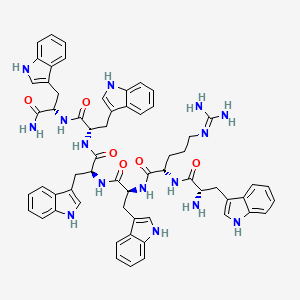

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJDOVLLPORVJP-WOAIKHIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H65N15O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of WRW4: A Technical Guide

WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH₂) that functions as a potent and selective antagonist for the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2, also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory and immune responses.[3][4] It is considered a promiscuous receptor due to its ability to bind a wide variety of ligands, including microbial N-formyl peptides, host-derived proteins and peptides (like Serum Amyloid A and Annexin A1), and lipid mediators (like Lipoxin A4).[4][5] Depending on the ligand, FPR2 activation can trigger either pro-inflammatory or pro-resolving signaling pathways.[4]

The primary mechanism of action of this compound is the competitive inhibition of agonist binding to FPR2.[2] By occupying the receptor, this compound prevents the conformational changes necessary for G protein coupling and the initiation of downstream intracellular signaling cascades. This blockade effectively neutralizes the cellular responses triggered by various FPR2 agonists.[2][6]

Core Signaling Pathway Blocked by this compound

FPR2 is primarily coupled to inhibitory G proteins (Gαi).[4] Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, while the Gβγ subunit activates downstream effectors such as Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). These events lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the Extracellular signal-regulated kinase (ERK), culminating in various cellular responses like chemotaxis, superoxide generation, and cytokine release.[1][4][7] this compound blocks the initial step of this cascade by preventing agonist-mediated receptor activation.[1][8]

Quantitative Data Summary

The antagonistic activity of this compound has been quantified in various functional assays. The most frequently cited value is its half-maximal inhibitory concentration (IC₅₀) for displacing the synthetic agonist WKYMVm from FPR2.

| Parameter | Value | Description | Agonist | Cell System | Reference |

| IC₅₀ | 0.23 µM | Inhibition of agonist binding to FPR2/FPRL1. | WKYMVm | Cell-free assay | [2][6][9] |

| Effective Concentration | 10 µM | Complete inhibition of F2L-induced intracellular Ca²⁺ increase. | F2L | Human Monocytes | [NA] |

| Effective Concentration | ~5 µM | EC₅₀ for inhibiting fMLF-induced chemotaxis. | fMLF | FPR2-transfected HEK 293 cells | [10][11] |

| Effective Concentration | 20 µg/mL (~18 µM) | Blockade of SAA1 and CXCL8 cooperation in neutrophil chemotaxis. | SAA1 / CXCL8 | Human Neutrophils | [12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antagonistic action of this compound on FPR2.

Inhibition of Chemotaxis

Chemotaxis, or directed cell migration in response to a chemical gradient, is a hallmark cellular response to FPR2 activation. The Boyden chamber assay is a standard method to quantify this effect.

-

Neutrophil Isolation:

-

Isolate human neutrophils from peripheral blood of healthy donors using standard density gradient centrifugation (e.g., Ficoll-Paque), followed by dextran sedimentation to separate erythrocytes.[13][14]

-

Remove any remaining red blood cells by hypotonic lysis.[13]

-

Perform a quality check using flow cytometry to confirm neutrophil purity (e.g., >60% CD15 expression).[14]

-

Resuspend the purified neutrophils in a suitable buffer (e.g., PBS with 0.1% BSA) at a concentration of 2 × 10⁶ cells/mL.[13]

-

-

Chamber Preparation:

-

Use a 96-well Boyden chamber apparatus with a polyvinylpyrrolidone-free polycarbonate filter membrane, typically with 5 µm pores, separating the upper and lower compartments.[13][14][15]

-

Add the chemoattractant (e.g., 10 ng/mL CXCL8 or 1-10 µM fMLF) to the lower wells of the chamber.[10][13]

-

In the experimental wells, pre-incubate the neutrophil suspension with this compound (e.g., 20 µg/mL) for a short period before the assay.[12]

-

-

Migration:

-

Quantification:

-

Method A (Cell Staining): After incubation, remove the filter, fix it, and stain the migrated cells using a Diff-Quik kit. Count the number of cells that have migrated to the lower side of the filter using a microscope under a 40x objective.[13][16]

-

Method B (ATP Measurement): Quantify the number of neutrophils that have migrated into the lower chamber by measuring their ATP content using a luminescent-based assay (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable cells.[14]

-

-

Data Analysis:

-

Express results as the mean number of migrated cells per field or as a percentage of inhibition compared to the control (agonist alone).

-

Inhibition of Intracellular Calcium Mobilization

FPR2 activation leads to a rapid, transient increase in intracellular calcium concentration. This can be measured using fluorescent calcium indicators.

-

Cell Preparation:

-

Dye Loading:

-

Prepare a Fluo-4 AM stock solution (e.g., 2 mM in DMSO).[19]

-

Prepare a dye-loading solution by diluting the Fluo-4 AM stock to a final working concentration of 1-5 µM in a suitable buffer (e.g., HBSS with 20 mM HEPES).[17][19] The buffer may contain probenecid (an anion transport inhibitor) to improve intracellular dye retention.[18]

-

Remove the cell culture medium, wash the cells once, and add the dye-loading solution to each well.[18][20]

-

Incubate the plate at 37°C for 30-60 minutes, followed by 15-30 minutes at room temperature, protected from light, to allow for complete de-esterification of the dye within the cells.[18][20]

-

-

Assay Procedure:

-

Wash the cells three times with fresh buffer to remove extracellular dye.[19]

-

Place the cell plate into a fluorescence microplate reader (e.g., FLIPR™, FlexStation) equipped for kinetic reading with excitation at ~490 nm and emission at ~516 nm.[17][19]

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's fluidics, inject a solution of this compound (or vehicle control) and incubate for a defined period.

-

Inject the FPR2 agonist (e.g., WKYMVm) and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence (F) is normalized to the initial baseline fluorescence (F₀). The response is typically reported as the peak fluorescence signal or the area under the curve.

-

Calculate the percentage inhibition of the agonist-induced calcium response by this compound.

-

Inhibition of Superoxide Generation

FPR2 activation in phagocytes like neutrophils triggers the assembly and activation of the NADPH oxidase complex, leading to the production of superoxide anions (O₂⁻), a key component of the oxidative burst.

-

Cell Preparation:

-

Isolate human neutrophils as described in the chemotaxis protocol.

-

Suspend the cells in a suitable buffer (e.g., PBS with glucose and Ca²⁺/Mg²⁺).

-

-

DHE Staining:

-

Prepare a Dihydroethidium (DHE) stock solution (e.g., 5-15 mM in DMSO).[21]

-

Dilute the stock solution to a final working concentration of 10 µM in pre-warmed cell culture media or buffer.[21]

-

Incubate the neutrophil suspension with the 10 µM DHE working solution at 37°C for 30 minutes, protected from light.[21]

-

-

Assay Procedure:

-

After incubation, wash the cells to remove excess DHE.[21]

-

Aliquot the DHE-loaded cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control.

-

Initiate superoxide production by adding an FPR2 agonist (e.g., amyloid β42 peptide).[2][9]

-

Measure the fluorescence using a microplate reader or fluorescence microscope. For specific detection of the superoxide product (2-hydroxyethidium), use optimized excitation/emission wavelengths (e.g., Ex: 405 nm / Em: 570 nm).[22] Alternatively, HPLC can be used to separate and specifically quantify 2-hydroxyethidium from other oxidation products.[23][24][25]

-

-

Data Analysis:

-

Quantify the rate of increase in fluorescence, which corresponds to the rate of superoxide production.

-

Determine the inhibitory effect of this compound by comparing the rates in treated versus untreated cells.

-

Inhibition of ERK Phosphorylation

Activation of the MAPK/ERK pathway is a key downstream signaling event following FPR2 stimulation. The phosphorylation of ERK1/2 (p44/42) is a direct indicator of this pathway's activation and can be measured by Western blot.

-

Cell Culture and Treatment:

-

Culture FPR2-expressing cells (e.g., CaLu-6 lung cancer cells, neutrophils) in appropriate plates (e.g., 6-well plates).[1]

-

Serum-starve the cells for 4-12 hours prior to the experiment to minimize basal ERK phosphorylation.[26]

-

Pre-incubate the cells with this compound or a vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an FPR2 agonist (e.g., W-peptide) for a short period, typically 5-15 minutes, which is the peak time for ERK phosphorylation.[27]

-

-

Cell Lysis:

-

Immediately after stimulation, place the plate on ice and wash the cells twice with ice-cold PBS.[28]

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well to extract total cellular proteins.[28]

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[28]

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.[26]

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[28]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[28]

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[26]

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample and compare the levels of inhibition by this compound relative to the agonist-only control.[28]

-

References

- 1. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. hellobio.com [hellobio.com]

- 19. apexbt.com [apexbt.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation | Springer Nature Experiments [experiments.springernature.com]

- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

WRW4: A Selective Antagonist of Formyl Peptide Receptor 2 (FPR2) – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of WRW4, a hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp (WRWWWW), that functions as a potent and selective antagonist for the Formyl Peptide Receptor 2 (FPR2). FPR2, a G protein-coupled receptor, plays a critical role in inflammatory and immune responses, making it a significant target for therapeutic intervention. This document details the chemical properties, mechanism of action, and biological effects of this compound. It includes a compilation of quantitative data from various in vitro assays, detailed experimental protocols for key functional assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of pharmacology, immunology, and drug development.

Introduction

Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a promiscuous G protein-coupled receptor (GPCR) that is expressed on a wide variety of cell types, including immune cells like neutrophils and monocytes, as well as endothelial and epithelial cells. It is a key player in modulating inflammatory responses, recognizing a diverse array of endogenous and exogenous ligands. FPR2 can be activated by both pro-inflammatory and anti-inflammatory/pro-resolving mediators, leading to distinct downstream signaling cascades. This dual functionality makes FPR2 an attractive, albeit complex, therapeutic target.

This compound is a synthetic hexapeptide that has been identified as a selective and potent antagonist of FPR2. By blocking the binding of various agonists, this compound effectively inhibits FPR2-mediated downstream signaling, making it an invaluable tool for studying the physiological and pathological roles of this receptor. Its selectivity for FPR2 over other formyl peptide receptors, such as FPR1, further enhances its utility in dissecting specific receptor-mediated pathways.

Chemical and Physical Properties of this compound

| Property | Value |

| Sequence | Trp-Arg-Trp-Trp-Trp-Trp (WRWWWW) |

| Molecular Formula | C61H65N15O6 |

| Molecular Weight | 1104.28 g/mol |

| CAS Number | 878557-55-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (up to 1 mg/mL) and DMSO. |

Mechanism of Action

This compound exerts its antagonistic effect by competitively binding to FPR2, thereby preventing the binding of various agonists. This blockade of the ligand-binding pocket inhibits the conformational changes in the receptor that are necessary for G protein coupling and the initiation of downstream intracellular signaling pathways.

dot

An In-depth Technical Guide to the Function of WRW4 in Immunology

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRW4 is a potent and selective synthetic hexapeptide antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 Receptor (ALX). By competitively blocking the binding of a wide range of pro-inflammatory and chemotactic ligands, this compound serves as a critical tool for dissecting the multifaceted roles of FPR2 in the immune system. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and detailed protocols for key immunological assays in which it is employed. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound to investigate FPR2-mediated signaling pathways and their implications in inflammatory diseases, neurodegenerative disorders, and host defense.

Introduction to this compound and its Target: FPR2

This compound, with the amino acid sequence Trp-Arg-Trp-Trp-Trp-Trp, has emerged as an indispensable pharmacological tool for the study of FPR2. FPR2 is a G protein-coupled receptor (GPCR) expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and microglia. It plays a pivotal role in sensing both pathogen-associated molecular patterns (PAMPs), such as formylated peptides from bacteria, and host-derived damage-associated molecular patterns (DAMPs), like serum amyloid A (SAA) and the amyloid-β (Aβ) peptide. The activation of FPR2 can trigger a cascade of intracellular signaling events leading to chemotaxis, phagocytosis, superoxide production, and the release of inflammatory mediators. Given its central role in both pro-inflammatory and pro-resolving pathways, depending on the activating ligand, FPR2 represents a significant target for therapeutic intervention in a host of diseases. This compound's high selectivity for FPR2 allows for the precise interrogation of these pathways.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the FPR2 receptor. It effectively blocks the binding of various agonists, thereby preventing the initiation of downstream signaling cascades. The primary mechanism involves the inhibition of:

-

G-protein coupling and downstream signaling: By occupying the ligand-binding pocket of FPR2, this compound prevents the conformational changes necessary for G-protein activation. This, in turn, inhibits the activation of key signaling molecules such as phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K).

-

Intracellular Calcium Mobilization: A hallmark of FPR2 activation is a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This compound effectively abrogates this response to a variety of FPR2 agonists.

-

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: The activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is a critical step in FPR2-mediated cellular responses. This compound has been shown to block agonist-induced ERK phosphorylation.

The antagonistic activity of this compound allows for the elucidation of the specific contributions of FPR2 to complex immunological processes.

Quantitative Data on this compound Activity

The potency of this compound as an FPR2 antagonist has been quantified in various functional assays. The following tables summarize key quantitative data from the literature.

| Parameter | Ligand | Cell Type | Value | Reference |

| IC₅₀ | WKYMVm | RBL-2H3 cells expressing FPRL1 | 0.23 µM | [1] |

| Inhibitory Concentration | MMK-1 | Neutrophils | Complete inhibition at 10 µM | [2] |

| Inhibitory Concentration | Amyloid β42 (Aβ42) | Neutrophils | Significant inhibition at 10 µM | [2] |

| Inhibitory Concentration | F peptide | Neutrophils | Significant inhibition at 10 µM | [2] |

Table 1: Inhibition of Ligand Binding and Agonist-Induced Responses by this compound.

| Functional Assay | Agonist | Cell Type | This compound Concentration | Observed Effect | Reference |

| Chemotaxis | WKYMVm | RBL-2H3 cells expressing FPRL1 | 10 µM | Complete inhibition | [3] |

| Chemotaxis | Amyloid β42 (Aβ42) | Human Neutrophils | 10 µM | Complete inhibition | [2] |

| Chemotaxis | SAA1(58–104) + CXCL8 | Human Neutrophils | 20 µg/ml | Significant inhibition of synergistic migration | [4] |

| Superoxide Generation | Amyloid β42 (Aβ42) | Human Neutrophils | 10 µM | Complete inhibition | [2] |

| ERK Phosphorylation | WKYMVm | RBL-2H3 cells expressing FPRL1 | 10 µM | Complete inhibition | [3] |

| Macrophage Phagocytosis | Brucella abortus | Bone Marrow-Derived Macrophages (BMDMs) | Not specified | Reduced bacterial uptake | [5] |

| Macrophage Internalization | Amyloid β42 (Aβ42) | Human Macrophages | 10 µM | Complete inhibition | [2] |

Table 2: Effective Concentrations of this compound in Various Functional Assays.

Experimental Protocols

Detailed methodologies for key experiments investigating the function of this compound are provided below.

Chemotaxis Assay (Boyden Chamber)

This protocol outlines the procedure for measuring the effect of this compound on neutrophil chemotaxis towards an FPR2 agonist.

Materials:

-

Boyden chamber apparatus

-

Polycarbonate filters (3-5 µm pore size)

-

Human neutrophils isolated from peripheral blood

-

RPMI 1640 medium with 0.1% BSA

-

FPR2 agonist (e.g., WKYMVm, Aβ42)

-

This compound

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in RPMI 1640/0.1% BSA.

-

Isolate human neutrophils from healthy donors using a standard density gradient centrifugation method.

-

Resuspend the purified neutrophils in RPMI 1640/0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the FPR2 agonist to the lower wells of the Boyden chamber.

-

Place the polycarbonate filter over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the migrated cells on the lower side.

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to FPR2 agonists and its inhibition by this compound using a fluorescent calcium indicator.

Materials:

-

Cells expressing FPR2 (e.g., neutrophils, HEK293-FPR2 transfectants)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

FPR2 agonist

-

This compound

-

Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Culture cells to an appropriate density on coverslips or in a 96-well plate.

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add HBSS to the cells and allow them to rest for 15-30 minutes at room temperature.

-

Place the cells in the fluorometer or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add this compound at the desired concentration and incubate for 5-10 minutes.

-

Add the FPR2 agonist and record the change in fluorescence intensity over time. For Fura-2, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.

-

Analyze the data to determine the peak intracellular calcium concentration or the area under the curve, and calculate the percentage of inhibition by this compound.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK (p-ERK) in response to FPR2 stimulation and its inhibition by this compound.

Materials:

-

Cells expressing FPR2

-

Serum-free medium

-

FPR2 agonist

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to near confluency and serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate the cells with the FPR2 agonist for the optimal time to induce ERK phosphorylation (typically 2-10 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK.

Signaling Pathways

This compound's antagonism of FPR2 interrupts a complex network of intracellular signaling pathways. The following diagram illustrates the canonical FPR2 signaling cascade and the point of inhibition by this compound.

Conclusion

This compound is a highly selective and potent antagonist of FPR2, making it an invaluable tool for immunological research. Its ability to block a wide array of FPR2-mediated functions provides a means to dissect the complex roles of this receptor in health and disease. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of FPR2 biology and the development of novel therapeutics targeting this important receptor.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Formyl peptide receptor 2 (FPR2) antagonism is a potential target for the prevention of Brucella abortus 544 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of WRW4 in Blocking Formyl Peptide Receptor-Like 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2) or Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses and host defense mechanisms. Its activation by a variety of agonists, including the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met-CONH2 (WKYMVm), triggers a cascade of intracellular signaling events. This guide provides a detailed examination of WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-CONH2), a selective antagonist of FPRL1, detailing its mechanism of action, inhibitory effects on downstream signaling pathways, and the experimental methodologies used to characterize its function.

Introduction to FPRL1 and this compound

FPRL1 is a crucial chemoattractant receptor expressed predominantly on phagocytic cells, such as neutrophils and macrophages, as well as in the brain.[1][2] Its activation is implicated in a range of physiological and pathological processes, including inflammatory responses and neurodegenerative disorders.[1][2][3]

This compound is a synthetic hexapeptide that has been identified as a specific and potent antagonist of FPRL1.[3][4][5] It effectively inhibits the binding of FPRL1 agonists, thereby blocking the subsequent intracellular signaling cascades.[1][2][4] This makes this compound an invaluable tool for studying FPRL1-mediated signaling and a potential therapeutic agent for FPRL1-related diseases.[3][5][6]

Quantitative Analysis of this compound-Mediated FPRL1 Inhibition

This compound demonstrates a high affinity for FPRL1, effectively competing with and displacing known agonists. The inhibitory potency of this compound has been quantified through various in vitro assays.

| Parameter | Agonist | Cell Line | Value | Reference |

| IC50 | WKYMVm | RBL-2H3 cells expressing FPRL1 | 0.23 µM | [4][7][8][9] |

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound required to inhibit the binding of the potent FPRL1 agonist WKYMVm.

Mechanism of Action: Blocking Downstream Signaling

Activation of FPRL1 by an agonist like WKYMVm initiates a series of intracellular events. This compound exerts its antagonistic effect by preventing this activation and consequently inhibiting these downstream signaling pathways.

Inhibition of Intracellular Calcium Mobilization

One of the immediate consequences of FPRL1 activation is an increase in intracellular calcium concentration ([Ca2+]i). This compound has been shown to completely block this agonist-induced calcium influx in a concentration-dependent manner.[3][4][5] Notably, this compound specifically inhibits the calcium increase triggered by various FPRL1 agonists, including MMK-1, amyloid β42 (Aβ42) peptide, and F peptide, but does not affect the calcium response mediated by the FPR agonist, fMLF, highlighting its specificity for FPRL1.[3][4][5][7][8]

Blockade of Extracellular Signal-Regulated Kinase (ERK) Activation

Another critical downstream event following FPRL1 activation is the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound effectively blocks WKYMVm-induced ERK phosphorylation, further demonstrating its ability to halt the signaling cascade at an early stage.[3][7][8]

Inhibition of Chemotaxis and Other Cellular Responses

FPRL1 is a well-established chemoattractant receptor, guiding the migration of immune cells to sites of inflammation. This compound has been demonstrated to completely inhibit the chemotactic migration of cells towards FPRL1 agonists like WKYMVm.[3][4][5] Furthermore, this compound inhibits other Aβ42 peptide-induced cellular responses in human neutrophils, such as superoxide generation and chemotactic migration.[3][7][8] It also completely inhibits the internalization of Aβ42 peptide in human macrophages.[3][4][7][8]

Visualizing the Blockade: Signaling Pathways and Experimental Workflows

To better understand the antagonistic role of this compound, the following diagrams illustrate the key signaling pathways and experimental procedures.

References

- 1. This compound, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. academic.oup.com [academic.oup.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Binding Affinity of WRW4 with Formyl Peptide Receptor 2 (FPR2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the binding affinity of the synthetic peptide WRW4 to the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in a wide range of inflammatory and immune responses. This document outlines the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and FPR2

The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a highly versatile G-protein coupled receptor (GPCR) expressed on a variety of immune cells, including neutrophils, monocytes, and macrophages. It is a key player in the modulation of inflammatory responses, recognizing a diverse array of endogenous and exogenous ligands. Depending on the ligand, FPR2 activation can trigger either pro-inflammatory or anti-inflammatory and pro-resolving signaling cascades.

This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2) that has been identified as a selective antagonist of FPR2. By blocking the binding of agonists to FPR2, this compound effectively inhibits the downstream signaling pathways associated with receptor activation, making it a valuable tool for studying FPR2 function and a potential therapeutic agent for inflammatory diseases.

Quantitative Binding Data

The binding affinity of this compound for FPR2 has been primarily characterized through competitive binding assays, where this compound competes with a known FPR2 agonist for binding to the receptor. The most consistently reported quantitative measure is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Ligand | Cell Line | Assay Type | Reference |

| IC50 | 0.23 µM | WKYMVm | RBL-2H3 cells expressing FPRL1 (FPR2) | Competitive Inhibition of Ligand Binding | [1][2][3][4][5] |

Note: FPRL1 (Formyl Peptide Receptor-Like 1) is an older name for FPR2.

This IC50 value indicates that this compound is a potent antagonist of FPR2, capable of displacing agonist binding in the sub-micromolar range. Further studies are required to determine the dissociation constant (Kd) and inhibition constant (Ki) through direct binding assays such as radioligand binding or surface plasmon resonance for a more complete characterization of the binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the binding and functional effects of this compound on FPR2.

Competitive Radioligand Binding Assay (General Protocol)

This protocol describes a general method for a competitive radioligand binding assay to determine the binding affinity of this compound for FPR2. A specific radiolabeled FPR2 agonist, such as [3H]WKYMVm or another suitable radioligand, would be required.

Objective: To determine the inhibition constant (Ki) of this compound for FPR2 by measuring its ability to compete with a radiolabeled agonist.

Materials:

-

Cells expressing human FPR2 (e.g., HEK293-FPR2 or CHO-FPR2)

-

Radiolabeled FPR2 agonist (e.g., [3H]WKYMVm)

-

Unlabeled this compound peptide

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Preparation: Culture FPR2-expressing cells to the desired confluence and prepare a membrane fraction or use whole cells.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled FPR2 agonist.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

-

Incubation: Add the cell membranes or whole cells to the wells and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) Analysis (General Protocol)

SPR can be used to measure the real-time binding kinetics (association and dissociation rates) of this compound to FPR2.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the this compound-FPR2 interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified, solubilized FPR2 protein

-

This compound peptide

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

FPR2 Immobilization: Immobilize the purified FPR2 protein onto the sensor chip surface using standard amine coupling chemistry.

-

This compound Injection: Inject a series of concentrations of this compound in running buffer over the sensor surface.

-

Association and Dissociation: Monitor the association of this compound to the immobilized FPR2 in real-time. After the injection, switch to running buffer to monitor the dissociation phase.

-

Regeneration: If necessary, regenerate the sensor surface using a suitable regeneration solution to remove bound this compound.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block agonist-induced intracellular calcium mobilization, a key downstream event of FPR2 activation.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced calcium flux in FPR2-expressing cells.

Materials:

-

FPR2-expressing cells (e.g., HEK293-FPR2 or neutrophils)

-

FPR2 agonist (e.g., WKYMVm)

-

This compound peptide

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection module

Procedure:

-

Cell Plating: Seed FPR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject the FPR2 agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit the migration of cells towards an FPR2 agonist.

Objective: To quantify the inhibitory effect of this compound on FPR2-mediated cell chemotaxis.

Materials:

-

Chemotactic cells (e.g., primary human neutrophils)

-

FPR2 agonist (chemoattractant)

-

This compound peptide

-

Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)

-

Assay medium (e.g., RPMI with 0.1% BSA)

-

Cell staining reagents (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Chamber Setup: Place the chemoattractant (FPR2 agonist) in the lower wells of the Boyden chamber.

-

Cell Preparation: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control.

-

Cell Addition: Place the pre-incubated neutrophils in the upper chamber, separated from the lower chamber by the microporous membrane.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

-

Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FPR2 signaling pathway, the mechanism of this compound antagonism, and a typical experimental workflow for assessing this interaction.

FPR2 Signaling Pathway

Caption: FPR2 signaling cascade upon agonist binding.

Mechanism of this compound Antagonism

References

WRW4: A Technical Guide to its Antagonistic Effect on Intracellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the peptide WRW4, focusing on its mechanism of action as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2) and its subsequent effects on intracellular calcium signaling. The information presented herein is intended to support research and development efforts in fields such as immunology, neuroinflammation, and drug discovery.

Introduction to this compound

This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp) that functions as a potent and selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G protein-coupled receptor (GPCR) that plays a critical role in host defense, inflammation, and neurodegenerative disorders.[3] By blocking the activation of this receptor, this compound serves as a valuable chemical tool for studying FPR2-mediated signaling pathways and as a potential therapeutic agent for diseases related to its activation.[4]

Mechanism of Action: Inhibition of FPR2 Signaling

FPR2 is a versatile receptor activated by a variety of ligands, including bacterial formyl peptides, the synthetic peptide WKYMVm, serum amyloid A, and the anti-inflammatory mediator Lipoxin A4.[2] Upon agonist binding, FPR2, which is coupled to a Gi protein, initiates a signaling cascade that leads to various cellular responses, a key one being the rapid mobilization of intracellular calcium ([Ca2+]i).[5]

This compound exerts its effect by competitively inhibiting the binding of agonists to FPR2.[2] This blockade prevents the conformational change in the receptor necessary for G-protein activation, thereby abrogating all downstream signaling events, including the increase in intracellular calcium.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various studies. The data below summarizes its key antagonistic activities.

| Parameter | Value/Effect | Agonist(s) Inhibited | Cell System/Assay | Reference |

| IC₅₀ | 0.23 µM | WKYMVm | WKYMVm binding to FPRL1 | [1][6] |

| Calcium Mobilization | Complete Inhibition | WKYMVm, MMK-1, Amyloid β42, F peptide | FPRL1-expressing cells, Human Neutrophils | [1][4][6][7] |

| Downstream Signaling | Complete Inhibition | WKYMVm | ERK Phosphorylation | [6][8] |

| Cellular Response | Inhibition | Amyloid β42 | Superoxide generation and chemotactic migration in neutrophils | [4] |

FPR2 Signaling Pathway and this compound Inhibition

The activation of FPR2 by an agonist triggers a well-defined pathway leading to calcium release from intracellular stores. This compound intervenes at the very first step of this cascade.

Caption: this compound blocks agonist binding to the FPR2 receptor, preventing G-protein activation and subsequent IP3-mediated Ca²⁺ release.

Experimental Protocol: Measuring this compound's Effect on Calcium Mobilization

This section details a generalized protocol for assessing the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent dye such as Fura-2 AM. This method allows for real-time measurement of [Ca2+]i in a cell population.[9][10]

Materials

-

Cells expressing FPR2 (e.g., human neutrophils, U87 astrocytoma cells, or transfected RBL-2H3 or CHO cells).[1][5]

-

Cell culture medium (e.g., RPMI, DMEM).

-

Fura-2 AM calcium indicator dye.[9]

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound peptide.

-

FPR2 agonist (e.g., WKYMVm).

-

Fluorescence plate reader with dual-wavelength excitation capability (e.g., 340 nm and 380 nm) and an injector system, or a fluorescence microscope.[9]

Procedure

-

Cell Preparation: Culture cells to an appropriate confluency in a multi-well plate (e.g., 96-well black, clear-bottom plate) suitable for fluorescence measurements.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time may need to be determined empirically for the specific cell type.[9]

-

-

Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Antagonist Incubation (this compound):

-

Add HBSS containing the desired concentration of this compound to the appropriate wells. For control wells, add HBSS alone.

-

Incubate for 10-30 minutes at room temperature or 37°C.

-

-

Measurement:

-

Place the plate in the fluorescence reader.

-

Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.[9] Record for 40-60 seconds to establish a stable baseline.

-

Using the instrument's injector, add the FPR2 agonist (e.g., WKYMVm) to the wells.

-

Continue to record the fluorescence intensity at both excitation wavelengths for several minutes to capture the full calcium response.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

The change in this ratio over time is directly proportional to the change in intracellular calcium concentration.[9]

-

Compare the peak ratio change in this compound-treated wells to the control (agonist-only) wells to determine the percentage of inhibition.

-

Experimental Workflow Visualization

Caption: A typical workflow for assessing the effect of this compound on agonist-induced calcium flux.

Conclusion

This compound is a specific and effective antagonist of the FPR2/FPRL1 receptor. Its ability to block agonist-induced intracellular calcium mobilization makes it an indispensable tool for elucidating the physiological and pathological roles of the FPR2 signaling pathway. The methodologies and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into inflammation, immune response, and neurobiology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]

- 3. This compound, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]

- 4. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Activation of the human FPRL-1 receptor promotes Ca2+ mobilization in U87 astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

WRW4's Role in Neurodegenerative Disorder Research: A Technical Guide

Introduction

Chronic neuroinflammation is a critical underlying factor in the onset and progression of a wide range of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1] This complex biological process, largely mediated by resident immune cells in the brain such as microglia, contributes significantly to neuronal dysfunction and loss.[2] A key player in the modulation of these inflammatory responses is the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the ALX receptor.[3][4] The peptide WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH2) has emerged as an indispensable research tool, acting as a selective and potent antagonist of the FPR2 receptor.[5][6] This guide provides an in-depth technical overview of this compound, its mechanism of action, and its application in elucidating the role of FPR2 signaling in neurodegenerative disease research.

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of various agonists to the FPR2 receptor.[3][6] This receptor is promiscuous, activated by a diverse array of ligands including host-derived pro-inflammatory and pro-resolving mediators, as well as pathogen-associated molecules.[4][7] In the context of neurodegeneration, a particularly relevant agonist is the amyloid-beta 42 (Aβ42) peptide, a key component of the amyloid plaques found in Alzheimer's disease.[5]

By blocking agonist binding, this compound effectively prevents the initiation of downstream intracellular signaling cascades. This inhibitory action has been shown to prevent:

-

Intracellular Calcium Mobilization: A rapid cellular response following receptor activation.[5]

-

Extracellular Signal-Regulated Kinase (ERK) Activation: A key component of the MAPK signaling pathway involved in inflammation.[5][8]

-

Chemotactic Migration: The directed movement of immune cells like microglia and neutrophils toward inflammatory stimuli.[5][6]

-

Superoxide Generation: The production of reactive oxygen species (ROS) by phagocytic cells, which can contribute to oxidative stress and neuronal damage.[5][6]

The specificity of this compound for FPR2 is a crucial attribute. Studies have demonstrated that it does not inhibit signaling through the related Formyl Peptide Receptor 1 (FPR1), making it a precise tool for isolating the functions of the FPR2 pathway.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters and experimental findings related to this compound's activity and effects.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Target Receptor | Agonist Inhibited | Source |

| IC₅₀ | 0.23 µM | FPR2 / FPRL1 | WKYMVm | [5][8] |

Table 2: Summary of this compound's Effects in Neuroinflammation Models

| Experimental Model | Key Stimulus | This compound Concentration | Observed Effect of this compound | Source |

| Human Neutrophils | Amyloid-β42 | Not Specified | Inhibited superoxide generation and chemotactic migration. | [5][6] |

| Human Macrophages | Amyloid-β42 | Not Specified | Completely inhibited the internalization of Aβ42 peptide. | [5][8] |

| Murine Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | Blocked the anti-inflammatory/pro-resolving effects of FPR2 agonists. | [9][10] |

| Organotypic Hippocampal Cultures (Mouse) | Lipopolysaccharide (LPS) | 10 µM | Abolished the anti-inflammatory and neuroprotective effects of FPR2 agonist MR-39. | [11][12] |

| Organotypic Hippocampal Cultures (Mouse) | Amyloid-β (1-42) | 10 µM | Blocked the beneficial impact of FPR2 agonist MR-39 on cytokine levels. | [13] |

| db/db Mice (Diabetes Model) | Endogenous Factors | Not Specified | Intracerebroventricular administration alleviated cognitive decline and mitigated microglial activation. | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and its role in the context of neuroinflammation.

Caption: this compound selectively blocks agonists from binding to the FPR2/ALX receptor.

Caption: this compound intervenes by blocking FPR2 activation, a key step in neuroinflammation.

Experimental Protocols

This compound is frequently used to confirm that a biological effect observed with an agonist is indeed mediated through the FPR2 receptor. Below are generalized protocols for key experiments.

In Vitro Neuroinflammation Model using Organotypic Hippocampal Cultures (OHCs)

This ex vivo model preserves the complex cellular architecture of the hippocampus, providing a relevant system to study neuroinflammation.

-

Objective: To determine if the anti-inflammatory effects of a compound are FPR2-mediated by using this compound as a selective antagonist.

-

Methodology:

-

Culture Preparation: Organotypic hippocampal slice cultures are prepared from 6-7 day-old mouse pups (wild-type or FPR2 knockout for comparison) and maintained in culture.[12]

-

Antagonist Pre-treatment: Cultures are pre-treated with this compound (typically 10 µM) for 30-60 minutes.[1][12] This allows the antagonist to occupy the FPR2 receptors.

-

Agonist Treatment: An FPR2 agonist (e.g., MR-39, AMS21) is added and incubated for 1 hour.[1][12]

-

Inflammatory Stimulus: A neuroinflammatory state is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) or fibrillar Aβ42 (10 µM) to the culture medium for 24 hours.[1][12][13]

-

Data Collection: Culture medium is collected to measure the levels of secreted pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) via ELISA. The hippocampal tissue can be harvested for Western blot or qPCR analysis of inflammatory pathway proteins (e.g., NF-κB, NLRP3 inflammasome components) and gene expression.[11][12][14]

-

-

Expected Outcome: The protective or anti-inflammatory effects of the FPR2 agonist should be significantly reduced or completely abolished in the cultures pre-treated with this compound, confirming the involvement of the FPR2 receptor.[11][12][13]

Caption: A typical experimental workflow for validating FPR2-mediated effects using this compound.

Calcium Mobilization Assay

This assay measures one of the earliest events in G protein-coupled receptor activation.

-

Objective: To confirm this compound's inhibition of agonist-induced intracellular calcium increase.

-

Methodology:

-

Cell Line: Use a cell line stably transfected to express the human FPR2 receptor (e.g., RBL-2H3 cells).[5][6]

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Treatment: Incubate the cells with this compound or a vehicle control.

-

Stimulation: Add an FPR2 agonist (e.g., WKYMVm, MMK-1, Aβ42).[5]

-

Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometer or plate reader.

-

-

Expected Outcome: Cells treated with an agonist will show a sharp increase in fluorescence. In contrast, cells pre-treated with this compound will show a significantly blunted or absent response to the agonist.[5][6]

Chemotaxis Assay

This assay assesses the ability of this compound to block the directed migration of immune cells.

-

Objective: To determine if this compound can inhibit agonist-induced chemotaxis.

-

Methodology:

-

Cell Preparation: Isolate primary immune cells (e.g., human neutrophils) or use a relevant cell line.

-

Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane. Place the FPR2 agonist (e.g., Aβ42) in the lower chamber as a chemoattractant.

-

Treatment: Pre-incubate the cells with this compound or a vehicle control.

-

Migration: Place the treated cells in the upper chamber and incubate for a sufficient time to allow migration towards the chemoattractant in the lower chamber.

-

Quantification: Count the number of cells that have migrated through the membrane to the lower chamber.

-

-

Expected Outcome: this compound treatment should significantly reduce the number of cells migrating towards the agonist compared to the vehicle control.[5][6]

Conclusion

This compound is a fundamentally important tool for researchers in the field of neurodegeneration. Its high selectivity as an antagonist for the FPR2/ALX receptor allows for the precise dissection of this signaling pathway's role in neuroinflammation. By blocking the effects of disease-relevant agonists like amyloid-beta, this compound has been instrumental in demonstrating the involvement of FPR2 in microglial activation, cytokine production, and cognitive decline in various disease models.[2][11][13] The continued use of this compound in pre-clinical studies is essential for validating FPR2 as a viable therapeutic target for novel drug development aimed at resolving chronic neuroinflammation and slowing the progression of devastating neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Formyl peptide receptor 2 antagonist this compound ameliorates diabetes-induced cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]

- 10. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Improves Ex Vivo and In Vivo Amyloid Beta (1–42)-Induced Neuroinflammation in Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Protocol for dissolving and storing WRW4 peptide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRW4 is a synthetic hexapeptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-NH2 (WRWWWW-NH2). It functions as a selective antagonist for the formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1)[1][2][3][4][5]. By blocking the binding of agonists to FPR2, this compound inhibits downstream signaling pathways, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent[1][3][4][5]. Proper handling, dissolution, and storage of the this compound peptide are critical to ensure its stability and activity in experimental settings.

Physicochemical Properties and Storage Recommendations

A summary of the key quantitative data for the this compound peptide is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Sequence | H-Trp-Arg-Trp-Trp-Trp-Trp-NH2 | [4][6] |

| Molecular Formula | C61H65N15O6 | [4][6] |

| Molecular Weight | ~1104.28 g/mol | [4][6][7] |

| Purity | ≥95% (typically verified by HPLC) | [4][6] |

| Appearance | Lyophilized white powder | [7][8] |

| Solubility | Soluble to 1 mg/mL in sterile water | [7][9] |

| Storage (Lyophilized) | -20°C or -80°C, desiccated, away from light | [8][10][11] |

| Storage (In Solution) | Aliquots at -20°C or -80°C | [8][9][12][11] |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

This protocol outlines the steps for dissolving the lyophilized this compound peptide to prepare a stock solution.

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water

-

Sterile, low-protein-binding polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 20-30 minutes.[8][10] This crucial step prevents condensation of atmospheric moisture, which can compromise the stability of the peptide.[10]

-

Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.

-

Solvent Addition: Carefully add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide).

-

Dissolution: Gently vortex the vial to dissolve the peptide. If complete dissolution is not immediate, sonication in a water bath for a few minutes can be beneficial.[13]

-

Verification: Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Storage and Handling of this compound Peptide Solutions

Proper storage is essential to maintain the integrity of the reconstituted this compound peptide.

Procedure:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes.[8][12][11]

-

Short-term Storage: For use within a few days, aliquots can be stored at 4°C.

-

Long-term Storage: For long-term storage, aliquots should be stored at -20°C or preferably -80°C.[8][10][12] When stored at -20°C, the solution should be used within one month, while storage at -80°C can extend its viability for up to six months.[9]

-

Thawing: When ready to use, thaw the required number of aliquots on ice. Avoid repeated freeze-thaw cycles.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for dissolving and storing the this compound peptide.

Caption: Workflow for this compound peptide dissolution and storage.

References

- 1. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]

- 2. This compound, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound peptide [novoprolabs.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]

- 9. glpbio.com [glpbio.com]

- 10. lifetein.com [lifetein.com]

- 11. genscript.com [genscript.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lifetein.com [lifetein.com]

Application Notes and Protocols: Utilizing WRW4 to Study Neutrophil Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractants, is a fundamental process in the innate immune response and plays a crucial role in inflammation. Dysregulated neutrophil chemotaxis is implicated in a variety of inflammatory diseases. A key receptor involved in mediating neutrophil migration is the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 Receptor (ALX). The synthetic peptide Trp-Arg-Trp-Trp-Trp-Trp-NH2 (WRW4) is a selective antagonist of FPR2, making it an invaluable tool for studying the role of this receptor in neutrophil chemotaxis and for the development of novel anti-inflammatory therapeutics.[1][2][3]

These application notes provide detailed protocols and data on the use of this compound to investigate neutrophil chemotaxis, offering a guide for researchers in immunology and drug discovery.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the FPR2 receptor. It inhibits the binding of various FPR2 agonists, such as the synthetic peptide Trp-Lys-Tyr-Met-Val-Met (WKYMVm) and the endogenous inflammatory mediator serum amyloid A (SAA).[4] By blocking agonist binding, this compound prevents the activation of downstream signaling pathways that are essential for chemotaxis, including intracellular calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK).[5][6]

Data Presentation: Inhibitory Effects of this compound

The efficacy of this compound in blocking FPR2-mediated neutrophil responses can be quantified through various in vitro assays. The following tables summarize key quantitative data on the inhibitory properties of this compound.

| Parameter | Value | Agonist | Receptor | Assay Type | Reference |

| IC₅₀ | 0.23 µM | WKYMVm | FPR2/FPRL1 | Radioligand Binding Assay | [1][2][3] |

| Effective Concentration | 20 µg/mL | SAA1 + CXCL8 | FPR2 | Boyden Chamber Chemotaxis Assay | [4] |

| Effective Concentration | 4 µM and 8 µM | Skin Homogenate | FPR2 | Boyden Chamber Chemotaxis Assay | [7] |

Table 1: Quantitative Data on this compound Inhibition. This table provides key inhibitory concentrations of this compound against FPR2 activation and function. The IC₅₀ value indicates the concentration of this compound required to inhibit 50% of the binding of the potent FPR2 agonist WKYMVm. The effective concentrations demonstrate the utility of this compound in blocking neutrophil migration induced by complex inflammatory stimuli.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures to study its effects, the following diagrams are provided.

Caption: FPR2/ALX signaling pathway in neutrophils and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effect of this compound on neutrophil chemotaxis.

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of this compound on neutrophil chemotaxis.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the in vitro migration of neutrophils towards a chemoattractant.

Materials:

-

This compound peptide

-

Human neutrophils (isolated from fresh peripheral blood)

-

Chemoattractant (e.g., WKYMVm, SAA, fMLP, or other FPR2 agonists)

-

Boyden chamber or Transwell inserts (5 µm pore size)

-

24-well plates

-

Incubator (37°C, 5% CO₂)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Fixation and staining reagents (e.g., methanol and Diff-Quik stain)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

This compound Pre-treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow for cell migration.

-

Cell Fixation and Staining:

-

Carefully remove the inserts from the wells.

-

Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom side of the membrane with methanol.

-

Stain the cells using a Diff-Quik staining kit.

-

-

Quantification:

-

Mount the stained membranes on a glass slide.

-

Count the number of migrated cells in several high-power fields using a light microscope.

-

Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using fluorescently labeled cells and a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with an FPR2 agonist, and the inhibitory effect of this compound.

Materials:

-

This compound peptide

-

Human neutrophils

-

FPR2 agonist (e.g., WKYMVm)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

HBSS (with and without calcium)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Neutrophil Preparation: Isolate neutrophils as described in Protocol 1.

-

Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in calcium-free HBSS for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with calcium-free HBSS to remove extracellular dye and resuspend them in HBSS containing calcium.

-

This compound Treatment: Add this compound at the desired concentrations or vehicle control to the cell suspension and incubate for 10-15 minutes at room temperature.

-

Measurement:

-

Place the cell suspension in a 96-well black plate suitable for fluorescence measurements.

-

Measure the baseline fluorescence for a short period.

-

Add the FPR2 agonist to stimulate the cells.

-

Immediately start recording the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em of 340/510 nm and 380/510 nm for Fura-2, or 485/520 nm for Fluo-4).

-

-